molecular formula C23H20O4 B3546997 methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate

methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate

Cat. No. B3546997
M. Wt: 360.4 g/mol
InChI Key: JZXBIBGTDBKHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate, also known as DPA-BM, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzyl esters and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate has been found to have potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively destroy cancer cells. Additionally, this compound has been used as a ligand for the preparation of metal-organic frameworks for gas storage and separation.

Mechanism of Action

The mechanism of action of methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate is not fully understood. However, it has been suggested that this compound may interact with zinc ions in biological systems, leading to fluorescence emission. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that can selectively destroy cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of nitric oxide in macrophages. This compound has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to have antibacterial properties and can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of zinc ions in biological systems. Additionally, this compound has been found to have low cytotoxicity, making it a safe compound to use in cell culture experiments. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for the use of methyl 4-{[(diphenylacetyl)oxy]methyl}benzoate in scientific research. One potential direction is the development of this compound-based sensors for the detection of zinc ions in living cells. Another potential direction is the use of this compound as a photosensitizer for the treatment of cancer. Additionally, this compound can be used as a ligand for the preparation of metal-organic frameworks for gas storage and separation.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various scientific research fields. Its fluorescent properties, low cytotoxicity, and various biochemical and physiological effects make it a useful tool for lab experiments. While its mechanism of action is not fully understood, this compound has been found to interact with zinc ions in biological systems and can exhibit anti-inflammatory, antioxidant, and antibacterial properties. With further research, this compound has the potential to be used in a variety of future applications.

properties

IUPAC Name

methyl 4-[(2,2-diphenylacetyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c1-26-22(24)20-14-12-17(13-15-20)16-27-23(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBIBGTDBKHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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